molecular formula C31H39O4PSi B13395190 Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate

Cat. No.: B13395190
M. Wt: 534.7 g/mol
InChI Key: LKFANOWXMJEZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate (CAS: 147118-35-2) is a structurally complex organophosphorus compound with the molecular formula C₃₁H₃₉O₄PSi and a molecular weight of 534.70 g/mol . It features a tert-butyldimethylsilyl (TBS) ether at position 3, a ketone at position 5, and a triphenylphosphoranylidene ylide at position 5. This multifunctional reagent is primarily employed in organic synthesis, particularly in Wittig reactions to generate α,β-unsaturated ketones or esters. Its applications extend to pharmaceutical intermediates, notably in statin synthesis (e.g., antihyperlipidemics), where stereochemical control is critical .

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFANOWXMJEZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39O4PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

  • Starting Materials :

    • 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
    • Triphenylphosphine
    • Methyl chloroformate
  • Procedure :

    • The anhydride is first converted into its methyl ester form using methyl chloroformate.
    • The resulting ester is then reacted with triphenylphosphine to form the phosphoranylidene derivative.

Reaction Conditions

  • Solvent : Acetonitrile or cyclohexane can be used depending on the specific reaction conditions.
  • Temperature : Reactions are typically conducted at elevated temperatures, such as 84°C for acetonitrile or 80-85°C for cyclohexane under azeotropic reflux conditions.
  • Duration : The reaction time varies, often requiring several hours, such as 12 hours in acetonitrile or 48-60 hours in cyclohexane.

Purification

  • Distillation : After the reaction, solvents are removed under vacuum.
  • Crystallization : The product can be purified by cooling the concentrated solution to precipitate the solid, which is then filtered and washed with a solvent like cyclohexane.

Chemical Properties

Property Description
Molecular Formula C31H39O4PSi
Molecular Weight 534.7 g/mol
Boiling Point Predicted: 603.9±65.0 °C
Density Predicted: 1.10±0.1 g/cm3
Solubility Sparingly soluble in chloroform, slightly soluble in DMSO and methanol
Form Solid
Color Pale yellow to light yellow
Stability Hygroscopic

Applications

This compound is primarily used as an intermediate in the synthesis of rosuvastatin, a drug used to lower cholesterol levels. It is involved in the condensation reactions with pyrimidine derivatives to form key intermediates in rosuvastatin synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include tetrabutylammonium fluoride for deprotection of the silyl ether group.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate involves its interaction with specific molecular targets and pathways. The phosphoranylidene moiety can act as a nucleophile, participating in various nucleophilic addition and substitution reactions. The silyl ether group provides stability and protection to the molecule, allowing it to undergo selective reactions without unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of a silyl-protected alcohol , ketone , and ylide moieties. Below is a comparative analysis with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Methyl 3-((TBS)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate C₃₁H₃₉O₄PSi 534.70 TBS ether, ketone, ylide Wittig reactions, statin intermediates
1-Triphenylphosphoranylidene-2-propanone (CAS: 1439-36-7) C₂₁H₁₉OP 318.34 Ylide, ketone Simple alkene synthesis via Wittig reactions
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium C₂₀H₂₈N₂O₆S 424.51 Sulfoxonium ylide, carbamate, benzyl ester Alternative ylide for alkene synthesis
Methyl (S)-3-((TBS)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate C₃₁H₃₉O₄PSi 534.70 Enantiomeric TBS ether, ketone, ylide Stereoselective statin synthesis

Physical and Practical Considerations

  • Molecular Weight and Purification : The high molecular weight (534.70 g/mol) necessitates purification via silica gel chromatography (e.g., CH₂Cl₂/EtOAc gradients as in ), unlike simpler ylides that may be recrystallized.

Biological Activity

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, also known as (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C31H39O4PSi
  • Molecular Weight : 534.70 g/mol
  • CAS Number : 147118-35-2
  • Appearance : Light yellow to yellow powder or crystals
  • Storage Conditions : Refrigerate at 2-7°C

Antihyperlipidemic Effects

This compound has been classified under antihyperlipidemic agents. These compounds are crucial in managing lipid levels in the body and are often used in the treatment of hyperlipidemia, which is a risk factor for cardiovascular diseases. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Cholesterol Synthesis : It may inhibit the activity of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
  • Enhancement of Lipid Metabolism : The compound may promote the breakdown of lipids, thereby reducing overall cholesterol levels.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit notable antibacterial properties. For instance, studies on related compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against pathogens such as E. coli and Staphylococcus aureus.

Study on Antibacterial Properties

A study evaluated the antibacterial activity of several compounds similar to this compound against eight bacterial strains. The results indicated:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A0.0040.008
Compound B0.0150.030
Compound C0.0110.020

The most effective compound demonstrated an MIC of 0.004 mg/mL against En. cloacae, highlighting the potential for similar compounds to exhibit strong antibacterial properties .

Cytotoxicity Studies

Cytotoxicity studies performed using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while some derivatives showed promising antibacterial and antifungal activities, they also exhibited varying degrees of cytotoxic effects. This duality emphasizes the need for careful evaluation when considering these compounds for therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies:

  • Step 1 : Protection of a hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions, often with imidazole as a base in DMF .
  • Step 2 : Introduction of the 5-oxo group via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) .
  • Step 3 : Formation of the triphenylphosphoranylidene moiety via a Wittig reaction. This requires a phosphonium ylide precursor (e.g., triphenylphosphine and alkyl halides) under strong base conditions (e.g., NaHMDS) in THF .

Q. Critical Factors :

  • Temperature control during the Wittig step (0–5°C for ylide formation, then room temperature for olefination) .
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate intermediates .

Q. How is this compound characterized, and what analytical techniques are most reliable for confirming its structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the TBDMS group (δ ~0.1–0.3 ppm for Si-CH3_3), the ester carbonyl (δ ~170 ppm), and the phosphoranylidene moiety (δ ~125–135 ppm for P=C) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. For example, the loss of the TBDMS group (~114 Da) is a key diagnostic .
  • IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm1^{-1}) and ketone (~1710 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic role does the triphenylphosphoranylidene group play in subsequent reactions, and how does its electronic nature influence reactivity?

The phosphoranylidene group acts as a ylide in Wittig or related olefination reactions. Its electron-withdrawing nature (due to the P=C bond) enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. However, steric hindrance from the triphenyl groups can reduce reactivity with bulky substrates. Computational studies suggest that the ylide’s stability under basic conditions is critical for regioselectivity in cross-coupling reactions .

Q. How do conflicting data arise in stereochemical outcomes during synthesis, and how can they be resolved?

Contradictions in stereochemistry often stem from:

  • Incomplete Protection : Partial desilylation of the TBDMS group under acidic or aqueous conditions, leading to unintended byproducts .
  • Ylide Isomerization : The triphenylphosphoranylidene group may undergo geometric isomerization (E/Z), altering reaction pathways .

Q. Resolution Strategies :

  • Use anhydrous conditions and molecular sieves to stabilize the TBDMS group .
  • Monitor ylide formation via 31^31P NMR to confirm configuration before proceeding .

Q. What methodologies optimize the stability of this compound during long-term storage or under reaction conditions?

  • Storage : Lyophilization and storage under argon at –20°C prevent hydrolysis of the TBDMS group and oxidation of the phosphoranylidene moiety .
  • In Situ Stabilization : Additives like 2,6-di-tert-butylpyridine can scavenge trace acids during reactions, preserving the silyl ether .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.